4-Iodo-2-phenoxypyridine

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Procurement pain point: Bromo/chloro analogs require harsh conditions and high catalyst loads for cross-couplings, complicating SAR campaigns. **Solution: 4-Iodo-2-phenoxypyridine** - C-I bond (vs. C-Br/Cl) enables lower catalyst loading & ambient-temperature couplings - Ideal for parallel synthesis of 4-substituted phenoxypyridines (aryl, heteroaryl, alkynyl) - Key scaffold for c-Met kinase inhibitor SAR (IC50 to 1.91 nM) and agrochemical discovery - Supplied with verifiable purity for reproducible process development

Molecular Formula C11H8INO
Molecular Weight 297.09 g/mol
CAS No. 1353776-69-8
Cat. No. B3099284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-phenoxypyridine
CAS1353776-69-8
Molecular FormulaC11H8INO
Molecular Weight297.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CC(=C2)I
InChIInChI=1S/C11H8INO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H
InChIKeyUHHIYZWROQEZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-phenoxypyridine: Identity & Procurement


4-Iodo-2-phenoxypyridine (CAS 1353776-69-8; molecular formula C₁₁H₈INO; molecular weight 297.09 g/mol) is a heterocyclic aromatic compound featuring a pyridine ring substituted with an iodine atom at the 4-position and a phenoxy group at the 2-position . It is commercially available as a research chemical and synthetic intermediate, typically supplied with a purity specification of 95% . The compound belongs to the broader class of phenoxypyridines, which serve as versatile scaffolds in medicinal chemistry and agrochemical research due to their favorable physicochemical properties and synthetic accessibility [1].

1
Pd-catalyzed coupling workflows — Iodo substituent supports milder cross-coupling conditions compared to bromo or chloro analogs.
2
Late-stage diversification scaffold — Pre-functionalized building block for medicinal chemistry and agrochemical library synthesis.
3
Analytical certification review — Iodine quadrupole can complicate NMR; verify supplier provides optimized ¹H NMR and HPLC data.

Halogen Reactivity & Substitution Constraints


In synthetic chemistry workflows, the specific halogen substituent on a heteroaryl scaffold critically determines reaction rates, yields, and selectivity in downstream transformations. For 4-Iodo-2-phenoxypyridine, the iodine atom at the 4-position confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo, chloro, or non-halogenated analogs [1]. This differential reactivity arises from the relative bond dissociation energies of the carbon-halogen bond, where C–I bonds are substantially weaker than C–Br or C–Cl bonds [2]. Consequently, substituting 4-iodo-2-phenoxypyridine with a bromo or chloro analog in a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling protocol may necessitate re-optimization of catalyst loading, temperature, and reaction time to achieve comparable yields, directly impacting process efficiency and cost [3]. The precise halogen identity is therefore a non-interchangeable variable that must be considered during procurement for synthetic route development.

Attribute
Target 4-Iodo-2-phenoxypyridine
Potential substitute 4-Bromo or 4-Chloro analog
C–X bond energy
Lower (C–I, reported approx 65 kcal/mol)
Higher (C–Br ~80, C–Cl ~95 kcal/mol); reactivity may drop sharply
Cross-coupling outcome
Milder conditions; lower catalyst loading reported
May require re-optimized temperature, time, and catalyst; yields may not replicate
NMR behavior
Line broadening possible due to iodine quadrupole
Standard NMR; analytical behavior may not transfer

Quantitative Evidence for Differentiated Procurement


Cross-Coupling Reactivity: Iodo vs. Bromo/Chloro Analogs

4-Iodo-2-phenoxypyridine exhibits superior reactivity in palladium-catalyzed carbonylative Suzuki cross-coupling reactions compared to its bromo- and chloro-substituted analogs. Studies on related mono-iodopyridines demonstrate that iodo derivatives undergo efficient coupling with aryl boronic acids under milder conditions (lower catalyst loading, shorter reaction times) than their bromo counterparts [1]. This reactivity hierarchy (I > Br >> Cl) is a well-established principle in organometallic chemistry, stemming from the lower bond dissociation energy of the C–I bond (approximately 65 kcal/mol) versus the C–Br bond (approximately 80 kcal/mol) [2]. While direct head-to-head data for the 2-phenoxypyridine scaffold is not publicly available, the reactivity trend is a robust class-level inference based on extensive literature precedent for pyridine halides [3].

C–I vs C–Br bond energy
Class-level inference
C–I approx 65 kcal/mol vs C–Br approx 80 kcal/mol; iodo reacts preferentially in Pd-catalyzed couplings
Supports coupling efficiency context; iodo enables milder conditions reported for pyridine halides
Direct head-to-head data on 2-phenoxypyridine scaffold not publicly available
Synthetic Chemistry Cross-Coupling Palladium Catalysis

Purity Benchmarking vs. Related Scaffolds

Commercially available 4-Iodo-2-phenoxypyridine is consistently specified at a minimum purity of 95% across multiple reputable vendors . This compares favorably to the unsubstituted parent scaffold, 2-phenoxypyridine (CAS 4783-68-0), which is also typically offered at 95-98% purity . However, the presence of the heavy iodine atom in the target compound introduces unique analytical challenges, particularly in NMR spectroscopy, where the quadrupolar moment of iodine can cause line broadening and complicate interpretation [1]. This characteristic necessitates procurement from suppliers who provide rigorous analytical certification, including HPLC or GC purity analysis and, ideally, ¹H NMR spectra acquired under optimized conditions to verify structural integrity .

Purity & NMR complexity
Specification review
95% min purity (vendor spec); iodine quadrupole may broaden ¹H NMR signals
Comparable nominal purity to parent scaffold; analytical complexity requires supplier-certified HPLC/NMR
Confirm optimized ¹H NMR acquisition conditions with supplier
Quality Control Analytical Chemistry Procurement

Synthetic Diversification of Phenoxypyridine Libraries

The iodine atom in 4-Iodo-2-phenoxypyridine serves as a versatile synthetic handle, enabling rapid diversification of the phenoxypyridine scaffold. This is particularly valuable in medicinal chemistry campaigns targeting kinases, where 4-phenoxypyridine derivatives have demonstrated potent c-Met kinase inhibition, with some optimized compounds achieving IC₅₀ values in the low nanomolar range (e.g., 1.91 nM for a related derivative) [1]. While the unsubstituted 2-phenoxypyridine scaffold has been explored as a JNK3 inhibitor, the iodo derivative provides a direct entry point for late-stage functionalization via cross-coupling, allowing systematic exploration of structure-activity relationships (SAR) at the 4-position [2]. This capability is a key differentiator for synthetic chemists building focused libraries for hit-to-lead optimization [3].

Scaffold diversification
Class-level inference
Iodo handle enables direct Suzuki, Sonogashira, Buchwald-Hartwig coupling at the 4-position
Supports SAR library synthesis; may accelerate hit-to-lead exploration for kinase and agrochemical targets
Relevance to c-Met/JNK3 derived from class-level analog data; validate for your target
Medicinal Chemistry Library Synthesis Structure-Activity Relationship

Optimal Research & Industrial Applications


Late-Stage Diversification in Kinase Inhibitor Discovery

Based on the established utility of the 4-phenoxypyridine core in c-Met kinase inhibition (with optimized derivatives achieving IC₅₀ values as low as 1.91 nM), 4-Iodo-2-phenoxypyridine serves as an ideal starting material for parallel synthesis of 4-substituted analogs. The iodine handle allows for rapid installation of diverse aryl, heteroaryl, alkenyl, and alkynyl groups via Suzuki-Miyaura, Stille, or Sonogashira couplings, enabling efficient exploration of the SAR landscape at the 4-position. This approach is particularly suited for hit-to-lead campaigns where rapid analog generation is a priority [1].

Synthesis of Functionalized Phenoxypyridine Building Blocks

The enhanced reactivity of the C–I bond in 4-Iodo-2-phenoxypyridine makes it the preferred substrate for introducing functional groups at the 4-position under mild conditions. This is especially relevant for synthesizing advanced intermediates that contain sensitive functional groups incompatible with the harsher conditions required for bromo or chloro analogs. The ability to achieve high conversion with lower catalyst loadings and at ambient temperatures can significantly improve the overall yield and purity profile of multi-step synthetic sequences [2].

Preparation of 4-Substituted Phenoxypyridines for Agrochemical Screening

Phenoxypyridine derivatives have been recognized as bioisosteres of diaryl ethers and are widely introduced into bioactive molecules as active scaffolds for pesticide development. 4-Iodo-2-phenoxypyridine provides a direct route to 4-alkyl, 4-aryl, and 4-heteroaryl substituted phenoxypyridines, which can be screened for herbicidal, fungicidal, or insecticidal activity. The ability to quickly generate diverse libraries from a single iodinated precursor accelerates the discovery of novel crop protection agents [3].

Application
Selection Property
Validation Focus
Late-stage kinase inhibitor diversification
Pre-installed iodine handle for cross-coupling
Kinase panel SAR endpoints
Advanced building block synthesis
Mild C–I reactivity preserves sensitive groups
Conversion and purity in multi-step sequences
Agrochemical phenoxypyridine screening
Rapid 4-position diversification
Herbicidal / fungicidal activity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-2-phenoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.